N-(3,4-dimethoxyphenethyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
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Overview
Description
The compound is a derivative of 3,4-dimethoxyphenethylamine , which is a chemical compound of the phenethylamine class. It is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure. For example, N-(3,4-dimethoxyphenethyl)acetamide has a density of 1.067g/cm3, a boiling point of 408.4ºC at 760 mmHg, and a flash point of 200.8ºC .Scientific Research Applications
Antihypertensive Agents
Quinazoline derivatives like prazosin and doxazosin are known for their application as antihypertensive agents. They are used to treat conditions such as benign prostatic hyperplasia and post-traumatic stress disorder .
Antitumor Activity
Some quinazoline derivatives have been approved for clinical use as antitumor agents. Erlotinib and gefitinib are examples of such compounds used in treating lung and pancreatic tumors .
Antimicrobial Properties
Research has shown that various quinazolinone derivatives exhibit promising antimicrobial properties. The structure-activity relationships (SAR) of these compounds are actively investigated for their potential use in combating microbial infections .
Anti-Tuberculosis Agents
Quinazoline derivatives have been identified as potential therapeutic agents in anti-tuberculosis drug development. They target vital physiological functions in Mycobacterium tuberculosis .
Synthesis of Diverse Pyrimidine Derivatives
α-Aminoamidines, which are related to quinazoline derivatives, are used for synthesizing a diverse family of pyrimidine ring derivatives. This synthesis is significant for developing new pharmaceuticals .
Potential Therapeutic Agents in Neurodegenerative Diseases
Quinazoline derivatives are being explored as potential therapeutic agents in treating neurodegenerative diseases due to their wide range of biological properties .
Safety and Hazards
properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O5/c1-4-5-6-13-27-23(29)18-9-8-17(15-19(18)26-24(27)30)22(28)25-12-11-16-7-10-20(31-2)21(14-16)32-3/h7-10,14-15H,4-6,11-13H2,1-3H3,(H,25,28)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUQHFSIHXYLSEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCC3=CC(=C(C=C3)OC)OC)NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenethyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide |
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